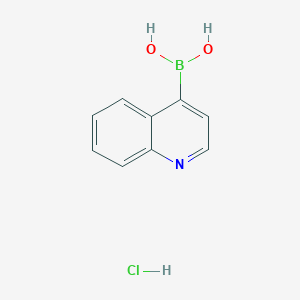
Quinolin-4-ylboronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido quinolin-4-ilborónico clorhidrato es un compuesto químico con la fórmula molecular C9H8BNO2·HCl. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. El ácido quinolin-4-ilborónico clorhidrato es conocido por sus aplicaciones en varios campos, incluyendo la síntesis orgánica, la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido quinolin-4-ilborónico clorhidrato normalmente implica la reacción de 4-bromoquinolina con un derivado de ácido borónico en condiciones de acoplamiento de Suzuki-Miyaura. Esta reacción está catalizada por paladio y requiere una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como el tolueno o el etanol a temperaturas elevadas.
Métodos de producción industrial
La producción industrial del ácido quinolin-4-ilborónico clorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la síntesis en flujo continuo y la síntesis asistida por microondas para aumentar la eficiencia y reducir los costes de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido quinolin-4-ilborónico clorhidrato se somete a diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar ácido quinolin-4-ilborónico.
Reducción: Las reacciones de reducción pueden convertirlo en otros derivados de la quinolina.
Sustitución: Puede participar en reacciones de sustitución nucleófila para formar diferentes compuestos de quinolina sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los haluros de arilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la quinolina sustituidos, que tienen aplicaciones en productos farmacéuticos y agroquímicos.
Aplicaciones Científicas De Investigación
El ácido quinolin-4-ilborónico clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través del acoplamiento de Suzuki-Miyaura.
Biología: Se emplea en la síntesis de moléculas biológicamente activas, incluyendo posibles candidatos a fármacos.
Medicina: Los derivados de la quinolina han mostrado promesa en el tratamiento de enfermedades como la malaria, el cáncer y las infecciones bacterianas.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluyendo polímeros y dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción del ácido quinolin-4-ilborónico clorhidrato implica su capacidad para formar complejos estables con diversos objetivos moleculares. En química medicinal, actúa como inhibidor de enzimas y receptores, alterando las vías biológicas y ejerciendo efectos terapéuticos. El grupo ácido borónico le permite interactuar con los sitios activos de las enzimas, lo que lleva a la inhibición de su actividad.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Un compuesto madre con una estructura similar pero que carece del grupo ácido borónico.
Ácido quinolin-4-ilborónico: Similar al ácido quinolin-4-ilborónico clorhidrato pero sin la sal clorhidrato.
4-Bromoquinolina: Un precursor en la síntesis del ácido quinolin-4-ilborónico clorhidrato.
Singularidad
El ácido quinolin-4-ilborónico clorhidrato es único debido a la presencia tanto de la quinolina como del grupo ácido borónico, que confieren una reactividad química y una actividad biológica distintas. Esta combinación lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H9BClNO2 |
|---|---|
Peso molecular |
209.44 g/mol |
Nombre IUPAC |
quinolin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |
Clave InChI |
UJXFXGRENMLARN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)


![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
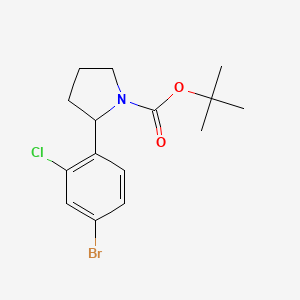
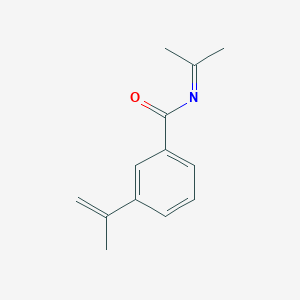
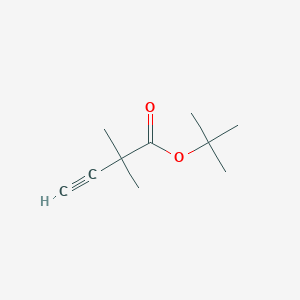

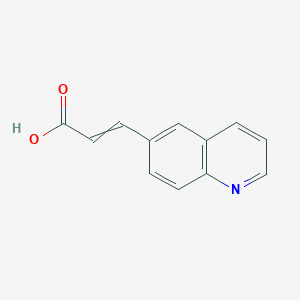
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
